

# Cyclofenil diphenol F6060 structure-activity relationship SAR

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## Compound Focus: Cyclofenil diphenol

CAS No.: 5189-40-2

Cat. No.: S571193

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## SAR and Mechanisms of Action

The search results indicate that the SAR for **Cyclofenil diphenol** is understood primarily through its role as a **Selective Estrogen Receptor Modulator (SERM)** and its unique, non-hormonal mechanism involving the disruption of the Golgi apparatus. The table below summarizes the core activities and structural implications derived from the research.

Activity/Property	Observed Effect / Implication	Key Structural Features
<b>ER Binding (SERM Activity)</b>	High affinity for ER $\alpha$ and ER $\beta$ ; mixed agonist-antagonist profile; used as targeting scaffold for cytotoxic drugs [1].	Diaryl ethylene/phenyl core; diphenol groups [1].
<b>Golgi Disruption</b>	Fragmentation of Golgi apparatus; profound inhibition of proteoglycan & chondroitin sulfate synthesis (key Golgi functions) [2] [3].	Diphenol structure; specific stereochemistry required (inference from related compounds).
<b>Amino Acid Uptake Inhibition</b>	Interferes with System A amino acid carrier (inhibits methylaminoisobutyric acid uptake); no effect on glucose (2-deoxyglucose) uptake [2].	Not explicitly detailed, but likely related to overall molecular shape and charge.

Activity/Property	Observed Effect / Implication	Key Structural Features
<b>Nucleotide Sugar Pool Reduction</b>	Decreases pool sizes of UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses [2].	Secondary effect potentially stemming from Golgi disruption or altered metabolic flux.

## Experimental Evidence and Protocols

Key experimental findings that underpin the proposed mechanisms and SAR are summarized below. These methodologies are critical for validating the compound's activity.

Assay / Experimental Protocol	Key Findings for Cyclofenil Diphenol
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| **Proteoglycan/GAG Synthesis Inhibition** [2] [3] | • **Method:** Chondrocyte cultures (Swarm chondrosarcoma), radiolabeled ( $^{35}\text{S}$ ) sulfate incorporation. • **Result:** Concentration-dependent inhibition; ~90  $\mu\text{g/ml}$  causes near-complete inhibition. | | **Golgi Structure Analysis** [2] | • **Method:** Electron microscopy of chondrocytes. • **Result:** Drug induces fragmentation of Golgi stack into small vesicles. | | **Chondroitin Sulfate Chain Substitution** [2] | • **Method:** Immunoprecipitation of  $^3\text{H}$ -labeled proteoglycan core protein, SDS/PAGE. • **Result:** Inhibits core protein substitution with chondroitin sulfate chains. | | **Amino Acid Uptake Assay** [2] | • **Method:** Measurement of methylaminoisobutyric acid (a specific System A substrate) uptake in chondrocytes. • **Result:** Inhibits System A carrier; no effect on 2-deoxyglucose uptake. | | **Nucleotide Sugar Pool Analysis** [2] | • **Method:** Chromatographic analysis of UDP-sugar pools in chondrocytes. • **Result:** Decreased pool sizes of key nucleotide sugars. |

## Application in Rational Drug Design

The structural features of Cyclofenil have been successfully exploited in modern drug discovery, particularly in the design of **hybrid conjugates** for targeted cancer therapy [1].

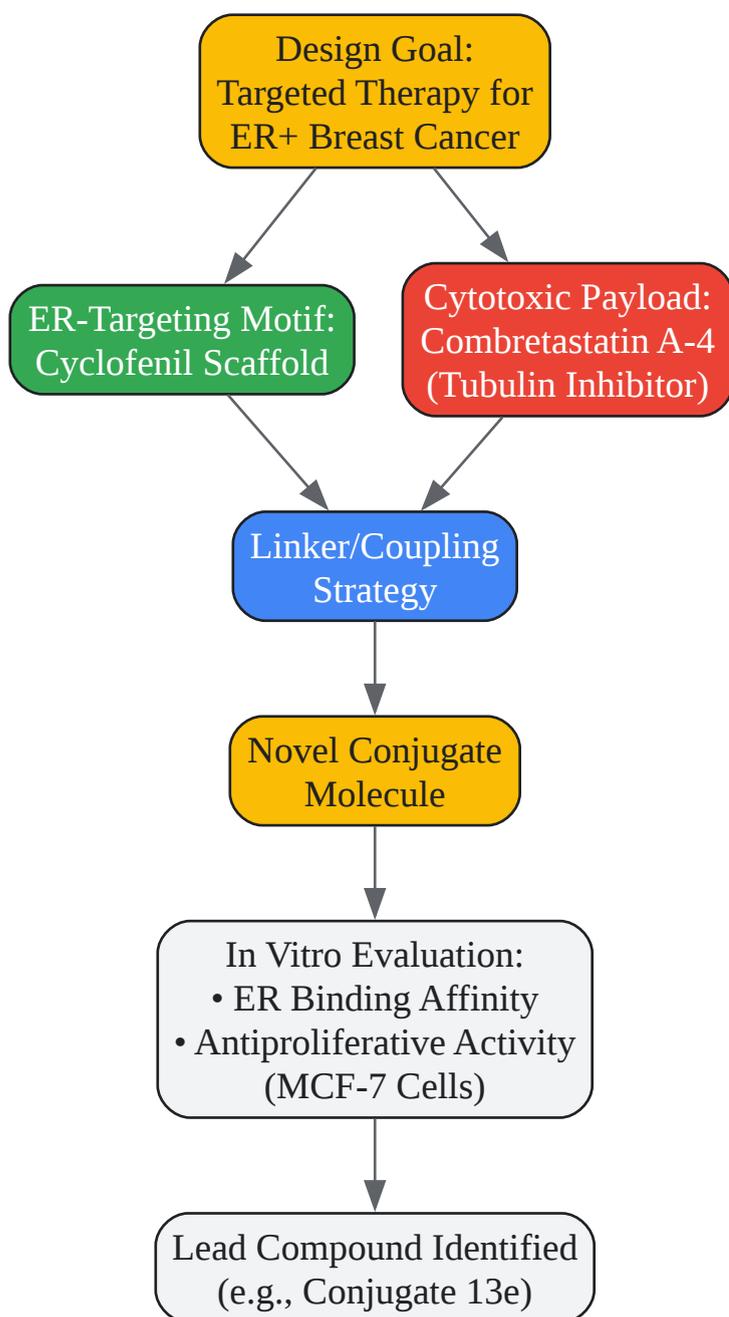
One strategy involves covalently linking the cyclofenil scaffold to the potent antimetabolic agent **combretastatin A-4 (CA-4)**. The resulting conjugates are bifunctional molecules designed to:

- **Target Estrogen Receptor (ER)-positive cancer cells** via the cyclofenil moiety.
- **Deliver a cytotoxic payload (CA-4)** directly to the tumor site, enhancing selectivity and reducing off-target effects [1].

A prominent example is the conjugate **13e**, which demonstrated potent activity as a lead compound [1]:

- **Binding Affinity:** IC<sub>50</sub> of 19 nM for ER $\alpha$  and 229 nM for ER $\beta$ .
- **Antiproliferative Activity:** IC<sub>50</sub> of 187 nM in ER-positive MCF-7 breast cancer cells.

This application underlines the value of the cyclofenil structure as a high-affinity ER-targeting vector in sophisticated drug delivery systems. The following diagram illustrates the logical workflow for this conjugate design strategy.



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## Research Gaps and Future Directions

The available data reveals several areas where the SAR for **Cyclofenil diphenol** could be further refined:

- The precise molecular target within the Golgi apparatus that initiates its disruption remains unidentified.

- Quantitative data on how specific structural modifications (beyond the diphenol) influence Golgi-disrupting potency is limited.
- A comprehensive, comparative SAR analysis linking its SERM activity and Golgi-disrupting effects in a single study is not available in the searched literature.

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